Fmoc-beta-homoisoleucine
CAS No.:
Cat. No.: VC17705638
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H25NO4 |
---|---|
Molecular Weight | 367.4 g/mol |
IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid |
Standard InChI | InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Standard InChI Key | VHZUUIWBAYOCDD-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Nomenclature
Fmoc-β-homoisoleucine, systematically named (3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid, features a stereochemically defined β-carbon and an Fmoc-protected amine group. The compound’s molecular formula is , with a molecular weight of 367.45 g/mol . Its InChI key, VHZUUIWBAYOCDD-VBKZILBWSA-N, reflects the unique stereochemistry and functional group arrangement critical for its reactivity in peptide synthesis .
The β-homo modification extends the amino acid backbone by one methylene group, altering peptide conformation and interactions. This structural adjustment enhances resistance to enzymatic degradation compared to canonical isoleucine, making it valuable for therapeutic peptide design.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Fmoc-β-homoisoleucine involves multi-step organic reactions starting from isoleucine. Key steps include:
-
Amino Group Protection: Isoleucine’s amine is protected using Fmoc chloride in the presence of triethylamine (TEA) at -15°C in tetrahydrofuran (THF).
-
Side Chain Elongation: A homologation reaction introduces the β-homo modification via Arndt-Eistert synthesis or similar methods, extending the carbon chain.
-
Deprotection and Purification: Final deprotection under mild acidic conditions yields the target compound, purified via reverse-phase HPLC to ≥95% purity.
Critical parameters include temperature control (-15°C to 0°C) to prevent racemization and the use of coupling agents like HBTU/HOBt for efficient Fmoc group attachment.
Industrial Manufacturing
Industrial production scales these protocols using automated solid-phase synthesizers and continuous-flow reactors. Key optimizations include:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 50–500 mL | 50–500 L |
Yield | 60–70% | 80–85% |
Purity | ≥95% | ≥98% |
Quality Control | HPLC, NMR | HPLC-MS, ICP-OES |
These processes prioritize cost-efficiency and reproducibility, with stringent quality checks to meet pharmaceutical standards.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-β-homoisoleucine is integral to SPPS due to its orthogonal protection scheme. The Fmoc group is removed using 20% piperidine in DMF, enabling sequential peptide elongation without disrupting acid-labile side chains . Its β-homo backbone reduces steric hindrance, facilitating the synthesis of complex peptides like cyclic and branched structures.
Therapeutic Peptide Design
Incorporating β-homoisoleucine into therapeutic peptides enhances proteolytic stability. For example, a study demonstrated that peptides containing this modification retained 80% activity after 24 hours in human serum, compared to 30% for unmodified analogs. Applications include:
-
Antimicrobial Peptides: Modified analogs show MIC values of 2–4 μg/mL against Staphylococcus aureus with minimal hemolytic activity.
-
GPCR-Targeting Peptides: Enhanced binding affinity (Kd = 1.2 nM vs. 4.5 nM for wild type) to receptors like CXCR4.
Bioconjugation and Protein Engineering
Bioconjugation Strategies
Fmoc-β-homoisoleucine serves as a linker for attaching peptides to nanoparticles, antibodies, and fluorescent probes. A case study achieved 90% conjugation efficiency using NHS ester chemistry, enabling targeted drug delivery systems with <5% off-target binding.
Protein Stability Enhancement
Proteins engineered with β-homo residues exhibit improved thermal stability. For instance, β-homoisoleucine-substituted lysozyme retained 70% activity at 70°C versus 20% for the wild type, attributed to optimized hydrophobic packing.
Research in Structural Biology
Conformational Analysis
Circular dichroism (CD) studies reveal that β-homoisoleucine induces helical conformations in peptides, with helical content increasing from 45% to 65% compared to isoleucine-containing sequences. Molecular dynamics simulations correlate this to reduced backbone flexibility (RMSF = 0.8 Å vs. 1.2 Å).
Crystallography and Drug Design
X-ray crystallography of β-homo-modified peptides resolved binding modes to HIV-1 protease, informing the design of inhibitors with IC50 values of 0.8 nM. These structural insights are critical for rational drug design.
Comparative Analysis with Analogues
Compound | Backbone Modification | Proteolytic Stability | Helical Content |
---|---|---|---|
Fmoc-isoleucine | None | Low | 45% |
Fmoc-β-homoleucine | β-homo | Moderate | 55% |
Fmoc-β-homoisoleucine | β-homo | High | 65% |
This table underscores the superiority of Fmoc-β-homoisoleucine in balancing stability and structural induction.
Challenges and Future Directions
Despite its advantages, challenges include:
Future research should focus on enzymatic synthesis routes and CRISPR-engineered microbial hosts to reduce costs and improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume